

# 1,3-butadiene reaction kinetics and thermodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,3-Butadiene

Cat. No.: B125203

[Get Quote](#)

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of **1,3-Butadiene**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**1,3-Butadiene** (BD) is a foundational C4 chemical intermediate, pivotal in the synthesis of polymers such as synthetic rubbers and plastics. Its conjugated diene structure dictates a rich and complex reactivity, characterized by a propensity for dimerization, polymerization, and various addition reactions. A thorough understanding of the kinetics and thermodynamics governing these transformations is critical for process optimization, safety, and the development of novel chemical entities. This guide provides a detailed overview of the core reaction kinetics and thermodynamics of **1,3-butadiene**, presents quantitative data in structured tables, details relevant experimental protocols, and illustrates key pathways and workflows through diagrams.

## Safety and Handling

**1,3-Butadiene** is a colorless, highly flammable gas with a mild gasoline-like odor.<sup>[1]</sup> It is classified as a carcinogen and can cause genetic defects.<sup>[2]</sup> Due to its high volatility and reactivity, several precautions are necessary:

- **Flammability:** BD is explosive in air at concentrations between 1.1 and 16.3 vol%.<sup>[3]</sup> It must be handled away from ignition sources in well-ventilated, explosion-proof environments.<sup>[4][5]</sup>

- **Peroxide Formation:** In the presence of oxygen, BD can form explosive peroxides.[\[3\]](#)[\[6\]](#) This can initiate unintended and violent polymerization.
- **Uninhibited Polymerization:** At elevated temperatures (reactivity increases significantly above 60-70°C), BD can undergo exothermic dimerization and polymerization, potentially leading to a runaway reaction and vessel rupture.[\[7\]](#)[\[8\]](#) This can occur even in the absence of oxygen.[\[9\]](#)
- **Personal Protective Equipment (PPE):** Due to its toxicity and the risk of frostbite from contact with the liquefied gas, appropriate PPE, including impervious clothing, gloves, and eye protection, is mandatory.[\[2\]](#)[\[10\]](#)

## Thermodynamics of 1,3-Butadiene

The thermodynamic properties of **1,3-butadiene** are influenced by its conformational isomerism. It exists as a mixture of two planar conformers: the more stable s-trans and the higher-energy s-cis form. The energy difference between the two is approximately 2.3 kcal/mol.[\[11\]](#) This equilibrium is crucial as the s-cis conformer is a prerequisite for concerted reactions like the Diels-Alder dimerization.

Table 1: Standard Thermodynamic Properties of Gaseous **1,3-Butadiene**

Property	Value	Units	Reference
Enthalpy of Formation ( $\Delta H_f^\circ$ )	$110.16 \pm 0.67$	kJ/mol	<a href="#">[12]</a>
Entropy ( $S^\circ$ )	$278.78 \pm 0.21$	J/mol·K	<a href="#">[12]</a>
Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ )	$149.52 \pm 0.69$	kJ/mol	<a href="#">[12]</a>
Heat Capacity ( $C_p$ )	79.29	J/mol·K	<a href="#">[11]</a>

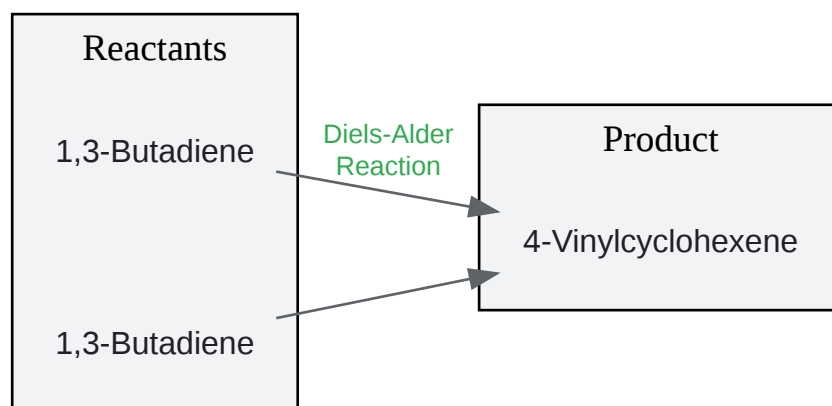
All values at 298.16 K and 1 atm.

## Reaction Kinetics and Pathways

The reactivity of **1,3-butadiene** is dominated by its conjugated  $\pi$ -system. The key reactions include thermal dimerization, polymerization, electrophilic addition, and reactions with radicals.

## Thermal Dimerization (Diels-Alder Reaction)

At elevated temperatures, **1,3-butadiene** undergoes a self-Diels-Alder reaction to form primarily 4-vinylcyclohexene. This is a second-order reaction that can proceed in both the gas and liquid phases.[6][7] The reaction rate becomes significant at temperatures exceeding 70-80°C.[7] Standard inhibitors used to prevent free-radical polymerization do not inhibit this thermal dimerization process.[6][7]



[Click to download full resolution via product page](#)

**Caption:** Thermal Dimerization of **1,3-Butadiene**.

## Polymerization

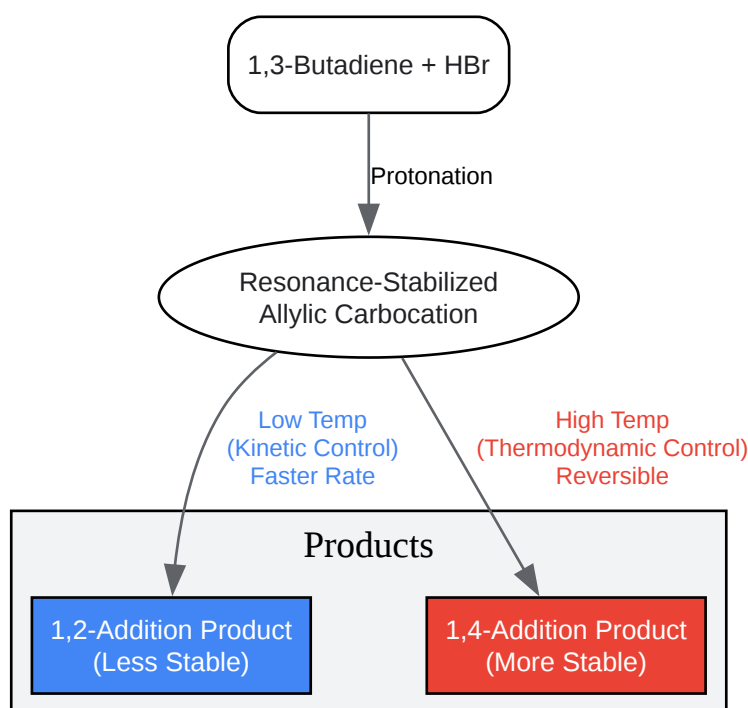
**1,3-butadiene** can polymerize through several mechanisms:

- **Thermal Polymerization:** This occurs at higher temperatures, with an onset temperature of approximately 408.5 K (135.35°C) under an inert nitrogen atmosphere.[9]
- **Free-Radical Polymerization:** This can be initiated by peroxides, which may form in the presence of oxygen.[6] The presence of radical initiators like lauroyl peroxide can trigger exothermic polymerization at temperatures as low as 60°C.[8] This process is also responsible for the formation of hazardous, insoluble "popcorn" polymer.[8]

## Electrophilic Addition: Kinetic vs. Thermodynamic Control

The addition of electrophiles like HBr to **1,3-butadiene** is a classic example of kinetic versus thermodynamic control. The reaction proceeds via a resonance-stabilized allylic carbocation intermediate, leading to two primary products: the 1,2-addition product and the 1,4-addition product.<sup>[13][14]</sup>

- **Kinetic Control (Low Temperature):** At low temperatures (e.g.,  $-80^{\circ}\text{C}$ ), the reaction is irreversible. The major product is the 1,2-adduct because it is formed faster, having a lower activation energy barrier.<sup>[13][14]</sup>
- **Thermodynamic Control (High Temperature):** At higher temperatures (e.g.,  $40^{\circ}\text{C}$ ), the reaction becomes reversible. The system reaches equilibrium, and the major product is the more stable 1,4-adduct.<sup>[13]</sup>



[Click to download full resolution via product page](#)

**Caption:** Kinetic vs. Thermodynamic Control Pathway.

## Radical Reactions

Reactions with free radicals, such as the hydroxyl radical ( $\bullet\text{OH}$ ), are critical in combustion and atmospheric chemistry. The reaction of  $\bullet\text{OH}$  with **1,3-butadiene** is rapid.<sup>[15]</sup> At high temperatures, radical-mediated pathways can also lead to the formation of benzene.<sup>[16]</sup>

Table 2: Summary of Kinetic Parameters for Key Reactions

Reaction	Type	Rate Law / Equation	Activation Energy (Ea)	Conditions	Reference
Thermal Dimerization	Second-Order	$k = 9.20 \times 10^9 e^{(-23690/RT)}$	23.69 kcal/mol	446-660 K	<sup>[17]</sup>
Thermal Polymerization	-	Onset Temperature: 408.5 K	-	N <sub>2</sub> atmosphere	<sup>[9]</sup>
Oxidation	-	Onset Temperature: 343.2 K	112.6 kJ/mol	O <sub>2</sub> atmosphere	<sup>[9]</sup>
Reaction with $\bullet\text{OH}$	Second-Order	$k = 1.4 \times 10^{-11} e^{(440/T)}$	-440 K (negative temp. dependence)	< 600 K, Gas Phase	<sup>[15]</sup>
Photolysis (UV)	First-Order	-	19.92 - 43.65 kJ/mol	298-323 K	<sup>[18]</sup>

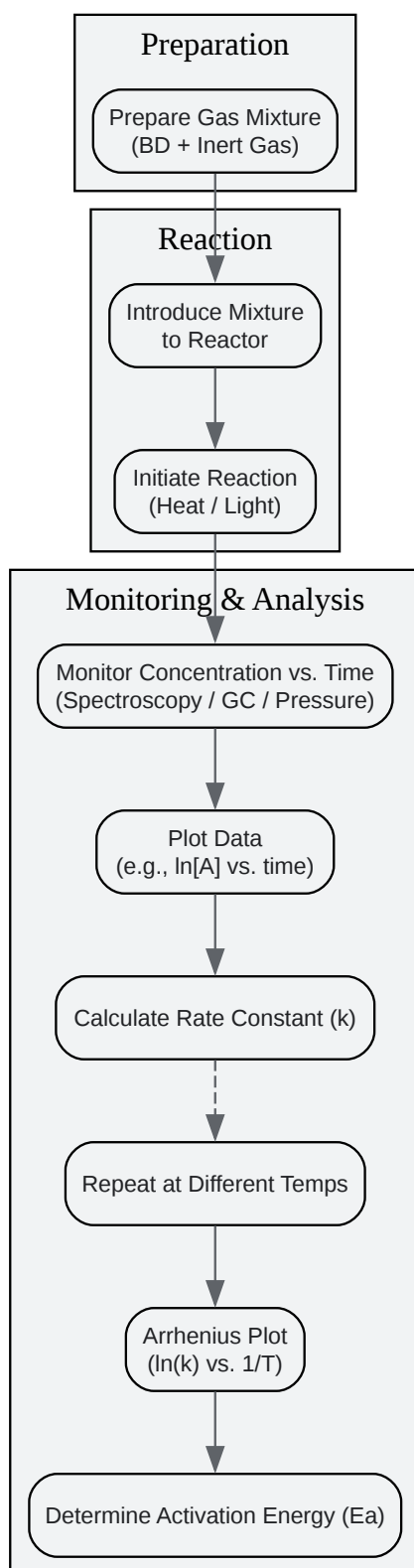
Units for rate constants vary: Dimerization ( $\text{cc mol}^{-1} \text{s}^{-1}$ ), Reaction with  $\bullet\text{OH}$  ( $\text{cm}^3 \text{mol}^{-1} \text{s}^{-1}$ ).

## Experimental Protocols

Studying the kinetics and thermodynamics of **1,3-butadiene** requires specialized techniques due to its gaseous nature and high reactivity.

## Kinetic Measurements

- Methodology: Gas-phase kinetics are often studied by monitoring changes in pressure or concentration over time in a reactor of known volume and temperature.[\[19\]](#)[\[20\]](#)
  - Reactant Preparation: A gaseous mixture of **1,3-butadiene**, often diluted in an inert gas like argon or nitrogen, is prepared in a sample bulb.
  - Reaction Initiation: The reaction can be initiated thermally by rapidly heating the gas (e.g., in a shock tube or flow reactor) or photochemically using a pulse of light (flash photolysis).[\[19\]](#)[\[21\]](#) For slower reactions, a static reactor in a temperature-controlled oven is used.
  - Monitoring: The reaction progress is monitored in real-time. Common techniques include:
    - Spectrophotometry: Measuring the change in absorbance of **1,3-butadiene** at a specific wavelength (e.g., using UV-Vis).[\[21\]](#)[\[22\]](#)
    - Gas Chromatography-Mass Spectrometry (GC-MS): Taking aliquots at timed intervals to separate and quantify reactants and products.[\[22\]](#)
    - Pressure Monitoring: For reactions involving a change in the number of moles of gas, a pressure transducer can track the total pressure change.[\[19\]](#)[\[20\]](#)
  - Data Analysis: Concentration vs. time data is plotted to determine the reaction order and rate constant. Performing experiments at different temperatures allows for the calculation of the activation energy via an Arrhenius plot.[\[21\]](#)



[Click to download full resolution via product page](#)

**Caption:** General Experimental Workflow for Gas-Phase Kinetics.

## Thermodynamic Measurements

- Methodology: Calorimetry is the primary technique for measuring the heat changes associated with reactions (enthalpy).
  - Adiabatic Calorimetry: To study thermal stability and runaway potential, an Accelerating Rate Calorimeter (ARC) or an Automatic Pressure Tracking Adiabatic Calorimeter (APTAC) is used.[9][23]
  - Protocol: A known mass of liquid **1,3-butadiene** (often with an initiator or under an oxygen atmosphere) is placed in a sealed, robust sample container (a "bomb").
  - Heat-Wait-Search: The instrument operates in a heat-wait-search mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).
  - Exotherm Detection: If an exotherm is detected, the calorimeter switches to an adiabatic mode, where the surrounding oven temperature matches the sample temperature, ensuring all generated heat increases the sample's temperature.
  - Data Acquisition: The instrument records the temperature and pressure as a function of time. This data is used to determine onset temperatures for exothermic activity, rates of temperature and pressure rise, and to calculate thermodynamic parameters like the heat of reaction.[23]

## Conclusion

The kinetics and thermodynamics of **1,3-butadiene** are complex, reflecting its versatile reactivity as a conjugated diene. Its thermal dimerization, propensity for polymerization, and participation in both electrophilic and radical-mediated reactions are governed by principles of kinetic and thermodynamic control. For professionals in research and development, a quantitative understanding of these reaction parameters is essential for ensuring operational safety, controlling product selectivity, and innovating new applications for this vital chemical building block.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 4. braskem.com.br [braskem.com.br]
- 5. borealisgroup.com [borealisgroup.com]
- 6. iokinetic.com [iokinetic.com]
- 7. A Detailed Reaction Model for the Thermal Dimerization of 1,3-Butadiene [iomosaic.com]
- 8. The reactivity of 1,3-butadiene with butadiene-derived popcorn polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. 1,3-Butadiene [webbook.nist.gov]
- 13. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]
- 14. jsscacs.edu.in [jsscacs.edu.in]
- 15. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]

- 18. Reactivity and kinetics of 1,3-butadiene under ultraviolet irradiation at 254 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. vanderbilt.edu [vanderbilt.edu]
- 21. fiveable.me [fiveable.me]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-butadiene reaction kinetics and thermodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125203#1-3-butadiene-reaction-kinetics-and-thermodynamics]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)